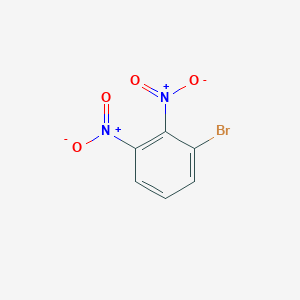

1-Bromo-2,3-dinitrobenzene

Description

Significance of Poly-substituted Nitroaromatics in Contemporary Organic Chemistry

Poly-substituted nitroaromatic compounds are benzene (B151609) rings bearing multiple nitro (–NO₂) groups and other substituents. The strong electron-withdrawing nature of the nitro group profoundly influences the chemical properties of the aromatic ring. This effect is one of the most significant in organic chemistry for several reasons:

Activation towards Nucleophilic Aromatic Substitution (SₙAr): The nitro group is strongly deactivating for electrophilic aromatic substitution but powerfully activates the ring for nucleophilic aromatic substitution. chemicalbook.com This is a cornerstone of modern synthetic chemistry, allowing for the introduction of a wide range of nucleophiles (amines, alkoxides, etc.) onto the aromatic ring, a reaction that is typically difficult to achieve with unsubstituted benzene. The presence of multiple nitro groups further enhances this reactivity.

Versatile Synthetic Intermediates: The nitro group itself can be readily transformed into other functional groups. Most notably, its reduction provides access to amino groups (anilines), which are fundamental building blocks for countless dyes, polymers, and pharmaceuticals. This versatility makes polynitroaromatics key starting materials in multi-step syntheses.

Applications in Materials Science and Energetics: The high nitrogen and oxygen content, combined with the energy released upon decomposition to stable products like N₂, makes many polynitroaromatic compounds energetic materials. noaa.govnoaa.gov Furthermore, their unique electronic and structural properties are exploited in the development of advanced materials, including thermally stable polymers and nonlinear optical materials. wiley.com

The specific positioning of the nitro groups and other substituents, such as halogens, on the benzene ring allows for fine-tuning of the molecule's reactivity and physical properties. This isomeric control is a critical aspect of designing synthetic routes and developing new materials.

Overview of Key Research Areas Pertaining to 1-Bromo-2,3-dinitrobenzene

While specific research literature on this compound is exceptionally scarce, its structure suggests potential utility in several key research areas, extrapolated from studies on its more common isomers like 1-bromo-2,4-dinitrobenzene (B145926) and 1-bromo-3,5-dinitrobenzene (B94040). chemicalbook.comsolubilityofthings.comscispace.com

Potential Research Focus Areas:

Mechanistic Studies in Nucleophilic Aromatic Substitution: The adjacent (ortho) placement of the two nitro groups in this compound presents an interesting case for studying SₙAr reactions. The steric hindrance and electronic effects of the two neighboring nitro groups could significantly influence reaction rates and regioselectivity compared to its 2,4- and 3,5-dinitro isomers. It could serve as a unique substrate to probe the finer mechanistic details of SₙAr reactions. solubilityofthings.comontosight.ai

Synthesis of Complex Heterocycles: Halogenated dinitrobenzenes are common precursors for synthesizing heterocyclic compounds, which form the core of many pharmaceutical agents. The bromine atom in this compound is a versatile handle that can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) after a potential reduction of the nitro groups. The specific 2,3-disubstitution pattern could lead to novel scaffolds not easily accessible from other isomers.

Precursor for Energetic Materials: Further nitration of dinitrobenzene derivatives can lead to trinitrobenzenes, which are often highly energetic. noaa.govnoaa.gov this compound could be investigated as a potential precursor to 1-bromo-2,3,X-trinitrobenzene or, through displacement of the bromine, 1,2,3-trinitrobenzene, an explosive compound. ontosight.aiorgsyn.org The stability and synthetic accessibility would be key research questions.

Development of Novel Dyes and Pigments: The chromophoric nature of the nitroaromatic system means these compounds are often colored and are used as intermediates in the dye industry. ontosight.aiontosight.ai The specific substitution pattern of this compound would likely result in unique spectroscopic properties, making it a candidate for the synthesis of novel colorants.

It is important to reiterate that these are prospective research areas. The lack of available literature suggests that either the synthesis of this specific isomer is challenging or its properties have not yet been deemed as advantageous as its more common counterparts for these applications.

Structure

3D Structure

Properties

CAS No. |

19613-76-4 |

|---|---|

Molecular Formula |

C6H3BrN2O4 |

Molecular Weight |

247.00 g/mol |

IUPAC Name |

1-bromo-2,3-dinitrobenzene |

InChI |

InChI=1S/C6H3BrN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H |

InChI Key |

GEBJYRDABZFWLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 2,3 Dinitrobenzene and Its Derivatives

Strategies for Regioselective Bromination and Nitration in Dinitrobenzene Synthesis

The introduction of multiple electron-withdrawing groups onto an aromatic ring requires carefully controlled reaction conditions to achieve the desired regioselectivity. The synthesis of 1-bromo-2,3-dinitrobenzene is a prime example of this challenge, necessitating a deep understanding of electrophilic aromatic substitution reactions on deactivated substrates.

Electrophilic Aromatic Substitution Approaches for Nitrobenzene (B124822) and Dinitrobenzene Precursors

The foundational method for the synthesis of dinitrobenzene precursors is the electrophilic nitration of benzene (B151609) or a substituted benzene. The nitration of benzene is typically achieved by treating it with a mixture of concentrated nitric acid and sulfuric acid. jove.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring. jove.com

The introduction of the first nitro group deactivates the ring towards further electrophilic attack and directs subsequent substituents primarily to the meta position. chemguide.co.ukdoubtnut.comdoubtnut.comvedantu.com Therefore, the nitration of nitrobenzene under more forcing conditions yields m-dinitrobenzene as the major product. vedantu.comscribd.comscribd.com The nitro group is a strong electron-withdrawing group, which deactivates the ortho and para positions through resonance and inductive effects, making the meta position the most favorable site for subsequent electrophilic attack. doubtnut.com

The synthesis of this compound would logically start from a brominated precursor. Nitration of bromobenzene yields a mixture of ortho- and para-nitrobromobenzene because the bromine atom is an ortho-, para-directing group, although it is a deactivating group. pbworks.comstmarys-ca.eduyoutube.com To obtain the 2,3-dinitro substitution pattern, one might consider starting with 1-bromo-2-nitrobenzene or 1-bromo-3-nitrobenzene. However, the directing effects of both the bromo and nitro groups must be carefully considered.

| Starting Material | Major Nitration Product(s) | Directing Effect of Substituent(s) |

| Benzene | Nitrobenzene | H (none) |

| Nitrobenzene | m-Dinitrobenzene | -NO₂ (meta) |

| Bromobenzene | o-Nitrobromobenzene, p-Nitrobromobenzene | -Br (ortho, para) |

Competitive Bromination and Nitration Phenomena in Poly-deactivated Aromatics

In systems that are already heavily deactivated by multiple nitro groups, such as dinitrobenzene, the introduction of a bromine atom becomes a significant challenge. Interestingly, under certain conditions, bromination can compete with or even be favored over further nitration.

Research has shown that the combination of bromine and nitric acid in concentrated sulfuric acid is an effective method for the bromination of strongly deactivated aromatic compounds. scirp.orgscirp.org While moderately deactivated compounds are typically nitrated first, followed by bromination, strongly deactivated substrates can undergo direct bromination. scirp.org This suggests that the brominating species present in this reaction medium has a higher relative reactivity towards strongly deactivated rings than the nitrating species. scirp.org

The reaction of 1,3-dinitrobenzene with bromine in a mixture of oleum and fuming nitric acid at elevated temperatures can lead to the formation of 5-bromo-1,3-dinitrobenzene in excellent yield. scirp.org This indicates that even in a highly nitrating environment, bromination can be the predominant reaction on a strongly deactivated substrate. The increase in the number of electron-withdrawing substituents on the aromatic ring hinders nitration to a greater extent than it does bromination. scirp.org At a certain point of deactivation, the substrate becomes more susceptible to attack by the brominating species than the nitronium cation, leading to an inversion of the relative reaction rates. scirp.org

Electrochemical Synthesis and Functionalization of Dinitrobenzene Scaffolds

Electrochemical methods offer an alternative pathway for the synthesis and functionalization of nitroaromatic compounds, often under milder conditions than traditional methods. These techniques can provide unique selectivity and insights into reaction mechanisms.

Controlled Potential Electrolysis for Dinitrobenzene Derivatives

Controlled potential electrolysis, also known as bulk electrolysis, is a technique where a constant potential is applied to an electrochemical cell to carry out a specific oxidation or reduction reaction on a larger scale. pineresearch.com This method can be used for the synthesis of various organic compounds, including derivatives of dinitrobenzene.

The electrochemical reduction of dinitrobenzene isomers in aprotic solvents like dimethylformamide (DMF) has been studied. researchgate.netmdpi.com The reduction of the nitro groups typically proceeds in a stepwise manner, forming radical anions and dianions. mdpi.comresearchgate.net While much of the research has focused on the reduction of the nitro groups to form amines or other reduced nitrogen functionalities acs.org, the principles of controlled potential electrolysis can also be applied to the functionalization of the aromatic ring. For instance, the electrochemical generation of a bromine radical or cation could potentially be used to brominate a dinitrobenzene substrate.

The setup for controlled potential electrolysis typically involves a three-electrode system with a working electrode, a reference electrode, and an auxiliary (counter) electrode in a divided or undivided cell. pineresearch.comnih.gov The potential of the working electrode is carefully controlled to target the desired electrochemical transformation.

Mechanistic Insights into Electrochemical Transformations of Halonitroaromatics

The electrochemical behavior of halonitroaromatic compounds provides valuable insights into their reactivity. The reduction of these compounds can proceed through different pathways, including the reduction of the nitro group or the cleavage of the carbon-halogen bond. The specific pathway depends on the substrate, the electrode material, and the reaction conditions.

Studies on the electrochemical reduction of dinitrobenzene have shown that the transformation of only one nitro group can be selectively achieved in the presence of proton donors. researchgate.net The selectivity of the process is governed by the reactions of the intermediate radical anions. researchgate.net

While direct electrochemical bromination of dinitrobenzene is not extensively documented, the principles of electrochemical halogenation are well-established. encyclopedia.pub The anodic oxidation of a bromide salt can generate bromine or a bromine radical, which can then react with the aromatic substrate. encyclopedia.pub The success of such a reaction with a highly deactivated substrate like dinitrobenzene would depend on generating a sufficiently powerful electrophilic brominating species at the electrode surface.

Green Chemistry Principles in the Synthesis of this compound Analogs

Traditional methods for the synthesis of nitroaromatic compounds often rely on harsh reagents like concentrated and fuming acids, leading to significant environmental concerns. researchgate.netresearchgate.net The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic routes.

Several greener alternatives to the classical nitration methods have been explored. These include the use of solid-supported reagents, microwave-assisted reactions, ionic liquids, and ultrasound-assisted nitrations. researchgate.net Zeolite-based solid acid catalysts, for example, have been shown to effectively catalyze the nitration of benzene to nitrobenzene with high selectivity, avoiding the production of unwanted byproducts. researchgate.net

Microwave irradiation can significantly accelerate reaction rates and improve yields in nitration reactions, often with reduced energy consumption compared to conventional heating. researchgate.net The direct coupling of microwaves with the molecules in the reaction mixture leads to rapid and uniform heating. researchgate.net

The use of ionic liquids as both solvents and catalysts in nitration reactions is another promising green approach. For instance, 3-methyl-1-sulfonic acid imidazolium nitrate has been used as a Brønsted acidic ionic liquid and a nitrating agent for aromatic compounds, offering short reaction times and excellent yields.

For the synthesis of bromo-dinitrobenzene analogs, a greener approach might involve a palladium-catalyzed cross-coupling reaction. For example, an efficient palladium-catalyzed transformation of aryl chlorides, triflates, and nonaflates to nitroaromatics under weakly basic conditions has been developed, offering broad scope and excellent functional group compatibility. organic-chemistry.org This could potentially be adapted for the synthesis of this compound from a suitable precursor.

| Green Chemistry Approach | Advantages | Potential Application to this compound Synthesis |

| Solid Acid Catalysts (e.g., Zeolites) | Reusable, reduced waste, enhanced regioselectivity | Catalytic nitration of a brominated precursor. researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency, higher yields | Acceleration of nitration or bromination steps. researchgate.net |

| Ionic Liquids | Recyclable, can act as both solvent and catalyst, mild reaction conditions | Nitration of a brominated precursor using a nitrating ionic liquid. |

| Palladium-Catalyzed Cross-Coupling | Broad substrate scope, excellent functional group tolerance | Synthesis from a di-nitrated aryl halide or triflate and a bromine source. organic-chemistry.org |

Eco-friendly Nitration Protocols for Dinitrobenzene

Conventional nitration of aromatic compounds relies heavily on the use of mixed acids (a combination of nitric and sulfuric acid), which generates substantial acidic waste and poses safety challenges. echemi.comacs.org To address these drawbacks, several eco-friendly nitration protocols have been developed.

One approach involves the use of alternative nitrating agents and catalyst systems. Dinitrogen pentoxide (N₂O₅) has been identified as an effective and environmentally benign nitrating agent, which can be used in nearly stoichiometric amounts, thereby minimizing acid waste. rsc.org Its application in a liquefied 1,1,1,2-tetrafluoroethane (TFE) medium offers a green and safe method, characterized by mild reaction conditions and easy recycling of the solvent. rsc.org

Solid-supported reagents offer another avenue for greener nitration. Using inorganic nitrates, such as bismuth nitrate or copper(II) nitrate, supported on materials like silica gel or zeolites, can facilitate nitration under milder conditions and often with improved regioselectivity. datapdf.com These solid-phase methods can eliminate the need for strong acids like sulfuric acid, which typically acts as both a catalyst and a dehydrating agent. datapdf.com

Mechanochemistry, which uses mechanical force to induce chemical reactions, represents a novel, solvent-minimized approach. echemi.com Ball milling techniques with benign, bench-stable organic nitrating agents have shown promise for the efficient nitration of aromatic compounds, significantly improving green metrics compared to traditional solvent-based processes. echemi.com Additionally, photochemical methods, utilizing UV radiation in the presence of nitrite ions, have been explored as a green chemical approach for aromatic nitration. researchgate.net

A comparative overview of various nitrating systems is presented in the table below.

| Nitrating System | Key Advantages | Reference |

| Dinitrogen Pentoxide (N₂O₅) in TFE | High efficiency, minimal acid waste, reusable solvent | rsc.org |

| Solid-Supported Nitrates (e.g., Bi(NO₃)₃/Silica) | Milder conditions, avoids strong acids, potential for regioselectivity | datapdf.com |

| Mechanochemistry (Ball Milling) | Solvent-minimized, energy-efficient, uses benign reagents | echemi.com |

| Photochemical Nitration (UV/Nitrite) | Green approach using light energy | researchgate.net |

| H₂SO₄-HNO₃-H₃PO₄ System | Allows for direct filtration and recycling of the mother liquor | acs.org |

Sustainable Reduction Pathways for Dinitrobenzene Intermediates

The reduction of dinitroaromatic compounds to their corresponding amino derivatives is a fundamental transformation in organic synthesis. chemicalbook.com Sustainable reduction pathways aim to replace traditional methods, such as using stoichiometric metallic reductants (e.g., iron, tin) in acidic media, which generate large amounts of metal-containing waste. youtube.com

Catalytic hydrogenation stands out as a primary green alternative, typically employing hydrogen gas as the reductant with a heterogeneous catalyst. chemicalbook.comyoutube.com Catalysts based on noble metals like palladium, platinum, and rhodium are highly effective, but research is also directed towards more abundant and less expensive non-noble metals. rsc.org For instance, Raney nickel has been used effectively for the reduction of nitro compounds. rsc.orgnih.gov The selectivity of these reductions can be a challenge, particularly when aiming for partial reduction of a dinitro compound to a nitroaniline. However, by carefully controlling reaction conditions (temperature, pressure, solvent) and catalyst choice, high selectivity can be achieved. youtube.comscirp.org

Transfer hydrogenation offers another sustainable route, using hydrogen donor molecules like hydrazine, formic acid, or alcohols in the presence of a catalyst, which can be safer to handle than gaseous hydrogen. rsc.orgnih.gov Photocatalytic reduction methods are also emerging as a green technology. acs.org Using semiconductor photocatalysts like titanium dioxide (TiO₂) under light irradiation, it is possible to reduce dinitrobenzene derivatives with high yield and selectivity under ambient conditions. acs.org

The table below summarizes various sustainable reduction methods for nitroaromatic compounds.

| Reduction Method | Reductant/System | Key Advantages | Reference |

| Catalytic Hydrogenation | H₂ gas with catalysts (e.g., Pd/C, PtO₂, Raney Ni) | High atom economy, clean process | chemicalbook.comyoutube.com |

| Transfer Hydrogenation | Hydrogen donors (e.g., hydrazine, formic acid) | Avoids handling of gaseous H₂, milder conditions | rsc.orgnih.gov |

| Photocatalytic Reduction | Semiconductor photocatalyst (e.g., TiO₂) and a hole scavenger | Uses renewable energy (light), ambient conditions | acs.org |

| Selective Chemical Reduction | Sodium Sulfide (B99878) (Zinin Reduction) | Effective for selective reduction of one nitro group | scirp.org |

| Iron Powder in CO₂/Water-Ethanol | Iron powder with CO₂ pressure | Avoids strong acids, uses readily available materials |

Flow Chemistry Applications in the Synthesis of this compound and Related Compounds

Flow chemistry, particularly using microreactors, has emerged as a powerful technology for the synthesis of nitroaromatic compounds. The inherent advantages of this approach, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in small, contained volumes, directly address the major challenges associated with traditional batch nitration processes.

Continuous-Flow Microreactor Systems for Enhanced Selectivity and Safety

The nitration of aromatic compounds is a highly exothermic reaction, which can lead to thermal runaways and the formation of unsafe, over-nitrated byproducts in batch reactors. Continuous-flow microreactors offer a solution by providing a high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation and precise temperature control. echemi.comrsc.org This enhanced control minimizes the formation of undesirable isomers and byproducts, leading to higher selectivity. researchgate.net

For the synthesis of dinitrobenzene from nitrobenzene, studies have shown that microreactor systems can significantly reduce the formation of the undesired p-dinitrobenzene isomer and hazardous nitrophenol byproducts compared to batch processes. echemi.comrsc.org By optimizing parameters such as temperature, residence time, and reagent molar ratios within the microreactor, yields of the desired m-dinitrobenzene can exceed 99% with residence times as short as a few minutes. rsc.org This represents a significant improvement in both efficiency and safety, making it a suitable technology for industrial-scale applications. rsc.orgrsc.org

The key benefits of using microreactors for nitration are summarized below:

| Feature | Advantage in Nitration | Reference |

| Enhanced Heat Transfer | Prevents thermal runaways and reduces byproduct formation. | |

| Precise Temperature Control | Improves selectivity for the desired isomer. | rsc.org |

| Rapid Mixing | Ensures uniform reaction conditions, increasing yield and consistency. | echemi.com |

| Short Residence Times | Increases throughput and can minimize degradation of products. | rsc.org |

| Small Reaction Volumes | Inherently safer when handling explosive or hazardous materials. | |

| Process Automation | Allows for precise control of reagent stoichiometry and flow rates. | researchgate.net |

Multi-step Continuous-Flow Synthesis of Functionalized Aromatics

The integration of multiple reaction steps into a single, continuous flow process is a significant advancement in chemical synthesis, streamlining the production of complex molecules. datapdf.comchemicalbook.comyoutube.com This approach avoids the need for isolation and purification of intermediates at each stage, which reduces waste, saves time, and minimizes manual handling of potentially hazardous materials. datapdf.com

Furthermore, flow systems incorporating columns packed with heterogeneous catalysts or supported reagents allow for telescoping reactions. chemicalbook.com A stream from one reactor can pass directly through a catalyst bed to effect the next transformation, followed by in-line purification or another reaction, enabling the synthesis of complex nitro-containing compounds in a continuous manner. acs.orgchemicalbook.com

Precursor Synthesis and Diversification Strategies Involving this compound

Synthesis of 1,4-Dibromo-2,3-dinitrobenzene for Downstream Functionalization

The synthesis of polysubstituted aromatic compounds like dibromo-dinitrobenzenes presents significant regiochemical challenges. The directing effects of the substituents on the aromatic ring dictate the position of incoming electrophiles. While the specific synthesis of 1,4-Dibromo-2,3-dinitrobenzene is not prominently detailed in surveyed chemical literature, the synthesis of its isomers provides insight into the general strategies and difficulties involved.

For instance, the synthesis of 1,4-dinitro-2,5-dibromobenzene is typically achieved by the dinitration of 1,4-dibromobenzene. In this case, the two bromine atoms, which are ortho-, para-directing, guide the two incoming nitro groups to the 2 and 5 positions. Similarly, the nitration of 1,3-dibromobenzene can yield different products depending on the reaction conditions. Milder conditions can produce 1,5-dibromo-2,4-dinitrobenzene , while more forcing conditions can lead to trinitrated products. acs.org

The synthesis of a 2,3-dinitro pattern adjacent to other substituents is challenging due to steric hindrance and the electronic deactivation caused by the first introduced nitro group. The preparation of the target 1,4-dibromo-2,3-dinitrobenzene would likely require a multi-step synthetic sequence, potentially involving protection-deprotection strategies or the use of pre-functionalized precursors to control the regioselectivity of the nitration and bromination steps.

Once synthesized, such highly functionalized compounds are valuable for downstream functionalization. The bromine atoms can be displaced via nucleophilic aromatic substitution (SNAr) reactions, activated by the strongly electron-withdrawing nitro groups. This allows for the introduction of various nucleophiles, such as amines or alkoxides, to build more complex molecular architectures. The nitro groups themselves can be reduced to amino groups, which can then be further modified, for example, through diazotization or acylation, opening up diverse synthetic pathways.

Preparation of Halogenated Dinitrophenols and Triflate Derivatives

The synthesis of halogenated dinitrophenols and their corresponding triflate derivatives represents a significant area of research within the broader field of energetic materials and synthetic organic chemistry. These compounds serve as versatile intermediates for the introduction of various functional groups and for the construction of more complex molecular architectures. While extensive research has been conducted on various isomers of dinitro-substituted phenols, the preparation of halogenated derivatives of 2,3-dinitrophenol and their subsequent conversion to triflates presents unique synthetic challenges and is a subject of ongoing investigation.

The strategic placement of nitro groups at the 2 and 3 positions of the phenol ring influences the electronic and steric environment, thereby dictating the reactivity and regioselectivity of subsequent halogenation and triflation reactions. The electron-withdrawing nature of the two adjacent nitro groups significantly acidifies the phenolic proton and deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, a key strategy often employed in the synthesis of such derivatives.

Synthesis of Halogenated 2,3-Dinitrophenols

The introduction of a halogen atom onto the 2,3-dinitrophenol scaffold can be approached through several synthetic routes. One common strategy involves the direct halogenation of 2,3-dinitrophenol. However, the strong deactivating effect of the nitro groups makes electrophilic aromatic substitution challenging, often requiring harsh reaction conditions that can lead to undesired side products or decomposition.

A more viable approach is through nucleophilic aromatic substitution (SNAr) reactions starting from a suitably substituted dihalodinitrobenzene. For instance, a hypothetical route could involve the reaction of a 1-bromo-2,3-dinitro-X-benzene (where X is another halogen) with a hydroxide (B78521) source. The regioselectivity of such a reaction would be governed by the relative activation provided by the nitro groups on the leaving groups.

While specific literature on the synthesis of halogenated 2,3-dinitrophenols is limited, general principles of aromatic chemistry suggest that the synthesis would likely proceed via multi-step sequences. For example, the regioselective synthesis of 4-halo ortho-dinitrobenzene derivatives has been achieved by reacting meta-halo nitrobenzenes with urea nitrate in concentrated sulfuric acid researchgate.net. This methodology could potentially be adapted to generate precursors for halogenated 2,3-dinitrophenols.

Another potential pathway could involve the nitration of a pre-halogenated phenol. However, controlling the regioselectivity of the nitration to obtain the desired 2,3-dinitro isomer in the presence of a halogen can be complex and often results in a mixture of isomers.

Preparation of Triflate Derivatives

Triflate (trifluoromethanesulfonate) groups are excellent leaving groups in a variety of cross-coupling reactions, making the synthesis of dinitrophenyl triflates a valuable pursuit for further functionalization. The conversion of a phenol to a triflate is typically achieved by reacting the phenol with a triflylating agent in the presence of a base.

Common triflylating agents include triflic anhydride (Tf2O) and N-phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh). The choice of base and solvent is crucial for achieving high yields and avoiding side reactions. Non-nucleophilic bases such as pyridine or hindered amines are often employed to scavenge the triflic acid byproduct.

The general reaction for the preparation of an aryl triflate is as follows:

ArOH + (CF3SO2)2O + Base → ArOSO2CF3 + [Base-H]+[CF3SO3]-

For the preparation of triflate derivatives of halogenated 2,3-dinitrophenols, the acidic nature of the starting phenol, enhanced by the presence of three electron-withdrawing groups (two nitro and one halogen), would facilitate the deprotonation step. However, the steric hindrance around the hydroxyl group could influence the rate of the reaction.

Detailed experimental data on the synthesis and characterization of halogenated 2,3-dinitrophenyl triflates is not widely available in the current literature. However, the established methodologies for the triflation of other electron-deficient phenols provide a solid foundation for developing synthetic protocols for these specific target molecules.

To illustrate the general conditions that might be employed, the following table provides a hypothetical set of reaction parameters based on known triflation procedures for activated phenols.

Table 1: Hypothetical Reaction Conditions for the Synthesis of Halogenated 2,3-Dinitrophenyl Triflates

| Entry | Halogenated 2,3-Dinitrophenol | Triflylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| 1 | 4-Chloro-2,3-dinitrophenol | Triflic Anhydride | Pyridine | Dichloromethane | 0 to rt | 4 |

| 2 | 5-Bromo-2,3-dinitrophenol | N-Phenyl-bis(trifluoromethanesulfonimide) | Triethylamine | Acetonitrile (B52724) | rt | 12 |

Note: This table is illustrative and based on general synthetic knowledge. Actual conditions would require experimental optimization.

Further research is necessary to establish robust and high-yielding synthetic routes to these valuable halogenated dinitrophenols and their triflate derivatives, which would undoubtedly expand their utility as building blocks in various fields of chemistry.

Reactivity Studies and Mechanistic Investigations of 1 Bromo 2,3 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Bromo-2,3-dinitrobenzene

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org Unlike nucleophilic substitution reactions at saturated carbon centers (like SN1 and SN2), SNAr reactions at an aromatic ring proceed through a distinct addition-elimination mechanism. wikipedia.orgsemanticscholar.org This pathway is favored when strong electron-withdrawing groups, such as nitro groups, are positioned ortho or para to the leaving group. wikipedia.orgstackexchange.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily lost in this step. libretexts.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The reactivity of aryl halides in SNAr reactions is significantly influenced by the nature of the substituents on the aromatic ring, the leaving group, the nucleophile, and the solvent. libretexts.orgsemanticscholar.org For instance, the presence of two nitro groups in this compound significantly enhances its reactivity towards nucleophiles compared to unsubstituted bromobenzene.

The presence of nitro groups is crucial for the activation of the benzene (B151609) ring towards nucleophilic attack in SNAr reactions. wikipedia.org These strongly electron-withdrawing groups delocalize the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy of the reaction. libretexts.orgstackexchange.com The positioning of the nitro groups relative to the leaving group is a key determinant of this activation. When nitro groups are situated at the ortho and para positions to the leaving group, they can effectively participate in the resonance stabilization of the negative charge of the anionic intermediate. libretexts.orgstackexchange.com

In the case of this compound, one nitro group is in the ortho position, and the other is in the meta position relative to the bromine atom. The ortho nitro group plays a direct role in stabilizing the Meisenheimer complex through resonance. While a meta-nitro group does not participate directly in resonance delocalization of the negative charge onto the nitro group itself, it still contributes to the activation of the ring through its strong inductive electron-withdrawing effect. stackexchange.com This inductive effect increases the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack. stackexchange.com

In nucleophilic aromatic substitution reactions, the nature of the leaving group can have a significant impact on the reaction rate. The typical trend for leaving group ability in SNAr reactions is F > Cl ≈ Br > I. nih.gov This is the reverse of the trend observed in SN2 reactions and is attributed to the fact that the rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. stackexchange.commasterorganicchemistry.com The high electronegativity of fluorine strongly stabilizes the transition state leading to the Meisenheimer complex through its inductive effect. stackexchange.com

For halodinitrobenzenes, the leaving group order can be influenced by the specific reaction conditions and the nucleophile. researchgate.net While fluorine is generally the best leaving group, chlorine and bromine often exhibit similar reactivity. nih.gov

The regioselectivity of nucleophilic attack is directed by the position of the activating nitro groups. The nucleophile will preferentially attack the carbon atom bearing the halogen that is ortho or para to a nitro group, as this allows for the most effective resonance stabilization of the resulting Meisenheimer complex. stackexchange.com In this compound, the bromine atom is at the C1 position, with nitro groups at C2 (ortho) and C3 (meta). The nucleophilic attack will occur at the C1 position, leading to the substitution of the bromide ion.

Studies on related compounds, such as 1-chloro-3,5-dinitrobenzene (B1328920) and 1-bromo-3,5-dinitrobenzene (B94040), have shown that the reaction pathway can be complex, sometimes leading to the substitution of a nitro group instead of the halogen, depending on the nucleophile and solvent. researchgate.net However, in many cases, the halogen is the preferred leaving group. researchgate.net

The nature of the nucleophile is a critical factor in SNAr reactions. The Hard and Soft Acids and Bases (HSAB) principle can be applied to understand the reactivity of different nucleophiles. wikipedia.org The carbon atom of the aryl halide undergoing attack can be considered a soft Lewis acid. wikipedia.org According to the HSAB principle, soft acids react preferentially with soft bases. wikipedia.orglibretexts.org Soft nucleophiles, which are typically large and more polarizable, are generally more reactive in SNAr reactions. libretexts.org

For instance, highly polarizable nucleophiles like thiophenoxide (C₆H₅S⁻) and azide (B81097) (N₃⁻) show enhanced reactivity in SNAr reactions. researchgate.net In contrast, hard nucleophiles, which are small and non-polarizable like the hydroxide (B78521) ion (OH⁻), often exhibit lower reactivity. libretexts.orgresearchgate.net This preference can be attributed to the nature of the bonding in the transition state leading to the Meisenheimer complex, where the interaction between the nucleophile and the aromatic ring has significant covalent character. libretexts.org

Solvent polarity also plays a crucial role in SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN), are generally effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. semanticscholar.org In protic solvents, the solvation of the nucleophile can be a significant factor. For example, smaller, harder nucleophiles can be strongly solvated through hydrogen bonding, which can decrease their nucleophilicity and slow the reaction. stackexchange.com The ability of the solvent to stabilize the transition state through interactions like hydrogen bonding can influence the relative rates of reaction. semanticscholar.org

Table 1: Influence of Nucleophile and Solvent on SNAr Reactions

| Nucleophile Type | Example | General Reactivity in SNAr | Solvent Preference |

| Hard | OH⁻, F⁻ | Generally less reactive | Protic solvents may decrease reactivity due to strong solvation |

| Soft | RS⁻, I⁻, SCN⁻ | Generally more reactive | Polar aprotic solvents are often preferred |

| Borderline | Aniline, Pyridine, Br⁻ | Intermediate reactivity | Reactivity can be sensitive to solvent effects |

This table provides a generalized overview based on the principles of HSAB theory and common observations in SNAr reactions.

The presence of strong electron-withdrawing groups, such as nitro groups, at positions ortho and/or para to the site of nucleophilic attack is essential for the stabilization of the Meisenheimer complex. libretexts.org These groups delocalize the negative charge through resonance, spreading it over the entire molecule and making the intermediate more stable. stackexchange.com

The formation of Meisenheimer complexes can often be detected and characterized spectroscopically, for example, by NMR and visible spectroscopy. wikipedia.orgrsc.org These complexes are often brightly colored, and their formation can be observed as a transient color change during the reaction. wikipedia.orgscribd.com While they are typically reactive intermediates, in some cases, particularly with highly activated aromatic systems and poor leaving groups, stable Meisenheimer salts can be isolated. wikipedia.orgscribd.com

The stability of the Meisenheimer complex can influence the rate-determining step of the SNAr reaction. In many cases, the formation of the complex is the slow, rate-determining step. nih.gov However, in situations where the leaving group is poor, the breakdown of the Meisenheimer complex to expel the leaving group can become rate-limiting. semanticscholar.org

Radical Anion Chemistry and Electron Transfer Processes

In addition to the classical SNAr pathway, halodinitrobenzenes can also undergo reactions involving electron transfer processes, leading to the formation of radical anions.

The electrochemical behavior of halonitrobenzene compounds has been a subject of study. The radical anions of these compounds can be generated through electrochemical reduction. The stability and subsequent reactivity of these radical anions are influenced by the solvent and the nature of the halogen substituent.

For example, the radical anion of 1-bromo-4-nitrobenzene (B128438) has been shown to be reactive in the room-temperature ionic liquid N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. rsc.org In this medium, it undergoes a DISP-type mechanism, where the electrolysis consumes between one and two electrons per molecule, leading to the formation of the nitrobenzene (B124822) radical anion and a bromide ion. rsc.org This reactivity is in contrast to its behavior in conventional non-aqueous solvents like acetonitrile or dimethylformamide, suggesting that the ionic liquid environment promotes the reactivity of the radical anion. rsc.org

While specific studies on the electrochemical behavior of the this compound radical anion were not found in the provided search results, the behavior of related compounds suggests that it would also be capable of forming a radical anion that could undergo further reactions, such as the loss of the bromide ion. The presence of two nitro groups would be expected to facilitate the initial electron transfer to form the radical anion.

Radical Anion Cleavage and Dimerization Mechanisms

The electrochemical behavior of nitroaromatic compounds, including this compound, is characterized by the formation of radical anions upon reduction. These intermediates are central to understanding the compound's reactivity. Studies on related molecules, such as 1-bromo-4-nitrobenzene, show that the generated radical anions can be highly reactive. rsc.org In aprotic solvents, the radical anion of a bromo-nitrobenzene compound can undergo a DISP-type mechanism, which involves cleavage of the carbon-bromine bond to release a bromide ion and form a nitrophenyl radical. rsc.org This process leads to the formation of the nitrobenzene radical anion. rsc.org

Structure-Reactivity Relationships in SRN1 Reactions and Related Processes

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reaction is a chain process involving radical and radical anion intermediates. The structure of this compound, with two strongly electron-withdrawing nitro groups, is expected to heavily influence its reactivity in such processes. These nitro groups play a crucial role by stabilizing the radical anion intermediate, which is a key step in the SRN1 catalytic cycle. This stabilization facilitates the initial electron transfer to the substrate and promotes the subsequent fragmentation of the radical anion, which involves the cleavage of the carbon-bromine bond to form an aryl radical.

The general mechanism for an SRN1 reaction involves:

Initiation: An electron is transferred to the aromatic substrate (ArX) to form a radical anion (ArX•⁻).

Propagation:

The radical anion fragments into an aryl radical (Ar•) and a leaving group anion (X⁻).

The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion ([ArNu]•⁻).

This new radical anion transfers its electron to a neutral substrate molecule (ArX), forming the final product (ArNu) and regenerating the initial radical anion (ArX•⁻) to continue the chain.

For this compound, the high electron deficiency of the aromatic ring would make it an excellent electron acceptor, favoring the initiation and propagation steps of the SRN1 mechanism.

Catalytic Transformations Involving this compound

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon bonds in organic synthesis. nih.govscielo.br These reactions typically involve an organic halide or triflate and an organometallic or unsaturated partner, mediated by a palladium catalyst. For a substrate like this compound, the carbon-bromine bond can be activated by a palladium(0) catalyst to participate in various coupling processes, including the Heck, Suzuki, and Stille reactions. The electron-withdrawing nature of the two nitro groups can facilitate the initial oxidative addition step, which is often rate-determining in the catalytic cycle.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene from the reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgnih.gov This reaction is a cornerstone of C-C bond formation. researchgate.netorganic-chemistry.org

The catalytic cycle for the Heck reaction generally proceeds through four main steps wikipedia.orgnih.govlibretexts.org:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.

Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.

A representative Heck reaction involving a bromo-nitrobenzene substrate is shown below.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product Type |

|---|---|---|---|---|

| This compound | Styrene | Palladium(II) Acetate / Phosphine (B1218219) Ligand | Triethylamine (Et₃N) | Substituted Stilbene |

To improve the efficiency, scope, and conditions of palladium-catalyzed cross-coupling reactions involving challenging substrates like this compound, various advanced catalyst systems have been developed. These systems aim to enhance catalyst stability, activity, and turnover numbers.

Key strategies include:

N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands have shown high catalytic activity and stability, often serving as excellent substitutes for traditional phosphine ligands. researchgate.netorganic-chemistry.org

Phosphine-Free Catalysts: To reduce cost and potential toxicity, phosphine-free catalyst systems have been explored. Complexes such as Pd(quinoline-8-carboxylate)₂ have proven effective for Heck and Suzuki reactions. organic-chemistry.org

Heterogeneous and Immobilized Catalysts: Supporting the palladium catalyst on materials like polyaniline, silica, or within microcapsules allows for easier separation from the reaction mixture, catalyst recycling, and often lower product contamination with residual palladium. organic-chemistry.orgqualitas1998.net Polyurea-microencapsulated palladium (PdEnCat) is an example of a commercially available, air-stable catalyst that can be used in various solvents. qualitas1998.net

Ionic Liquids: Performing Heck reactions in an ionic liquid medium can sometimes proceed without the need for phosphorus ligands and allows for catalyst reuse. wikipedia.orgorganic-chemistry.org

| Catalyst System Type | Key Features | Example |

|---|---|---|

| NHC-Palladium Complexes | High activity and stability; good alternative to phosphine ligands. researchgate.netorganic-chemistry.org | bi-1,3-bis(phenylmethyl) benzimidazolium bromo palladium(II) researchgate.net |

| Phosphine-Free Systems | Lower cost, reduced toxicity. organic-chemistry.org | Pd(quinoline-8-carboxylate)₂ organic-chemistry.org |

| Immobilized Catalysts | Reusable, simplified product purification, stable in air. organic-chemistry.orgqualitas1998.net | Pd Nanoparticles on Polyaniline; PdEnCat organic-chemistry.orgqualitas1998.net |

| Ionic Liquid Matrix | Allows for phosphine-free conditions and catalyst recycling. wikipedia.orgorganic-chemistry.org | Pd(OAc)₂ in (bmim)PF₆ wikipedia.org |

Reductive Transformations of Dinitrobenzene Moieties

The dinitrobenzene core of this compound can undergo various reductive transformations, primarily focused on the two nitro groups. While the classic transformation is the reduction of nitro groups to amines, modern catalytic methods have enabled alternative pathways.

A significant development is the transition-metal-catalyzed denitration or denitrative coupling of nitroarenes. acs.org Instead of reducing the nitro group, this process removes it entirely or uses it as a leaving group in a cross-coupling reaction. For instance, a palladium catalyst with a suitable phosphine ligand (like BrettPhos) can achieve the denitration of nitroarenes using a mild reducing agent such as 2-propanol, yielding the corresponding arene without reducing the nitro group to an aniline. acs.org This method offers a strategic alternative to traditional Sandmeyer reactions which require a multi-step sequence starting from the nitroarene. acs.org

The more conventional reduction involves the conversion of one or both nitro groups into amino groups using various reducing agents (e.g., H₂, Pd/C; SnCl₂/HCl). This transformation is fundamental for synthesizing substituted anilines and diamines, which are valuable building blocks for pharmaceuticals and materials.

| Transformation | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Denitration (Hydrodenitration) | Pd Catalyst / BrettPhos / K₃PO₄ / 2-propanol | 1-Bromo-2-nitrobenzene or 1-Bromobenzene | acs.org |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | 1-Bromo-2,3-diaminobenzene |

Selective Hydrogenation to Nitroanilines and Diamines

The selective reduction of one nitro group in dinitroaromatic compounds is a valuable transformation in organic synthesis, providing access to nitroanilines which are important intermediates for dyes, pharmaceuticals, and other specialty chemicals. While specific studies on the selective hydrogenation of this compound are not extensively documented, the reactivity can be inferred from studies on analogous dinitrobenzene derivatives.

The selective hydrogenation of dinitroaromatics to nitroanilines is a challenging task due to the potential for the further reduction of the desired nitroaniline to the corresponding diamine. The choice of catalyst, solvent, and reaction conditions plays a crucial role in achieving high selectivity. Commonly used reagents for this transformation include sodium sulfide (B99878) or polysulfides (Zinin reduction), as well as catalytic hydrogenation using various metal catalysts such as palladium, platinum, or ruthenium, often supported on carbon or other materials.

In the case of this compound, the two nitro groups are in different chemical environments. The nitro group at the 2-position is ortho to the bromine atom, while the nitro group at the 3-position is meta to the bromine. This difference in steric and electronic environment could potentially be exploited for selective reduction. It is generally observed that a nitro group that is more sterically hindered or is ortho to a bulky group is reduced less readily. Conversely, a nitro group that is activated by an adjacent electron-withdrawing group may be more susceptible to reduction.

Research on related dinitro compounds has shown that high selectivity for the mono-reduced product can be achieved by careful control of reaction parameters. For instance, the selective reduction of m-dinitrobenzene to m-nitroaniline has been successfully carried out using reagents like sodium disulfide or by catalytic hydrogenation over supported metal catalysts.

| Reactant | Reagent/Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| m-Dinitrobenzene | Na2S2 | Aqueous/Alcoholic | m-Nitroaniline | ~80% |

| 2,4-Dinitrotoluene | H2S/NH3 | Ethanol | 4-Amino-2-nitrotoluene | High |

| 1,3-Dinitrobenzene | Hydrazine hydrate/FeCl3/Charcoal | Ethanol | 3-Nitroaniline | High Selectivity |

Based on these analogous reactions, it is plausible that the selective reduction of one nitro group in this compound could be achieved to furnish either 2-bromo-3-nitroaniline (B1315865) or 3-bromo-2-nitroaniline, depending on the regioselectivity of the reduction. Further reduction would lead to the formation of 1-bromo-2,3-diaminobenzene.

Palladium-Catalyzed Reductive Cyclization for Heterocycle Formation

Palladium-catalyzed reductive cyclization of nitroarenes is a powerful method for the synthesis of various nitrogen-containing heterocyclic compounds, such as indoles, quinolines, and benzimidazoles. This reaction typically involves the reduction of a nitro group to a nitroso or amino group, which then participates in an intramolecular cyclization reaction.

For a substrate like this compound, this methodology could be employed to construct fused heterocyclic systems. For instance, if a suitable ortho-substituent with a reactive functional group is present, intramolecular cyclization following the reduction of one of the nitro groups can lead to the formation of a new ring.

While direct examples of palladium-catalyzed reductive cyclization of this compound are scarce in the literature, studies on related dinitroaromatic compounds demonstrate the feasibility of this approach. The reaction often proceeds in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium(II) acetate, and a reducing agent, which can be hydrogen gas, carbon monoxide, or a transfer hydrogenation reagent like formic acid or hydrazine.

The mechanism of these reactions generally involves the initial reduction of the nitro group to a nitroso or amino group. This is followed by an intramolecular nucleophilic attack from the newly formed amino group or an in-situ generated intermediate onto an electrophilic center within the molecule, leading to cyclization. The presence of the bromine atom in this compound could also offer a handle for subsequent cross-coupling reactions to further functionalize the heterocyclic product.

| Substrate | Catalyst | Reductant | Product Type |

|---|---|---|---|

| o-Nitrostyrene | Pd(OAc)2/dppp | CO/H2O | Indole |

| 2-Nitrobiphenyl | Pd/C | H2 | Carbazole |

| o-Nitroaniline with an ortho-formyl group | Pd/C | H2 | Benzimidazole |

Given the reactivity of dinitroaromatics in such transformations, this compound is a potential precursor for the synthesis of bromo-substituted benzimidazoles or other related heterocycles, provided a suitable reaction partner or a pre-installed functional group is present on the molecule.

Theoretical and Computational Investigations of 1 Bromo 2,3 Dinitrobenzene

Vibrational Spectroscopy Simulations via Quantum Chemical Calculations

Assignment of Fundamental Vibrational Frequencies and Intensities

Detailed theoretical calculations, which would provide the basis for assigning the fundamental vibrational frequencies and their corresponding infrared (IR) and Raman intensities for 1-Bromo-2,3-dinitrobenzene, are not available in the public domain. Such an analysis would typically involve optimizing the molecular geometry and calculating the harmonic vibrational frequencies using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The results would allow for the assignment of specific vibrational modes, such as C-H stretching, C-N stretching, NO₂ symmetric and asymmetric stretching, and C-Br stretching, but this data has not been published.

NMR Chemical Shift Calculations (¹H, ¹³C) and Spectroscopic Elucidation

Theoretical calculations of ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts for this compound have not been found in surveyed literature. This type of investigation typically employs methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework to predict the chemical shifts of the hydrogen and carbon atoms in the molecule. Comparing these calculated values with experimental data is crucial for the complete spectroscopic elucidation of the compound, but the foundational computational data is currently unavailable.

Thermodynamic Property Calculations and Reaction Energetics

Information regarding the calculated thermodynamic properties (such as enthalpy, entropy, and Gibbs free energy) and reaction energetics of this compound from theoretical studies is not available. These properties are usually derived from the same computational frequency calculations used for vibrational analysis and are essential for understanding the stability, reactivity, and potential chemical transformations of the compound. Without published computational studies, a discussion on these parameters cannot be provided.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 2,3 Dinitrobenzene

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation

If a suitable single crystal were analyzed, X-ray diffraction would reveal the precise bond lengths and angles of the 1-bromo-2,3-dinitrobenzene molecule. The benzene (B151609) ring is expected to be largely planar, but the steric strain introduced by three adjacent bulky substituents (one bromine atom and two nitro groups) could cause slight deviations from ideal planarity. The two nitro groups would likely be twisted out of the plane of the benzene ring to minimize steric hindrance. The degree of this torsion, represented by the C-C-N-O dihedral angles, would be a key structural parameter determined from the diffraction data.

While this compound does not possess strong hydrogen bond donors (like O-H or N-H), it can participate in weak intermolecular hydrogen bonds. The aromatic C-H groups can act as weak donors, and the oxygen atoms of the nitro groups are effective acceptors. X-ray diffraction analysis would allow for the identification and geometric characterization of any potential C-H···O interactions, which play a significant role in stabilizing the crystal structure.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Fingerprinting

The key functional groups are the substituted benzene ring, the two nitro (NO₂) groups, and the carbon-bromine (C-Br) bond. The expected vibrational modes are summarized in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR/FT-Raman | Medium/Strong |

| Aromatic C=C Stretch | 1625 - 1400 | FT-IR/FT-Raman | Medium to Weak |

| NO₂ Asymmetric Stretch | 1570 - 1500 | FT-IR | Strong |

| NO₂ Symmetric Stretch | 1370 - 1330 | FT-IR | Strong |

| C-N Stretch | 900 - 800 | FT-IR | Medium |

| C-H Out-of-Plane Bend | 900 - 675 | FT-IR | Strong |

| NO₂ Scissoring/Rocking | 850 - 500 | FT-IR/FT-Raman | Medium |

| C-Br Stretch | 680 - 515 | FT-IR/FT-Raman | Strong |

This table represents typical frequency ranges for the specified functional groups and should be considered a theoretical guide in the absence of experimental data for this compound.

FT-IR spectroscopy is particularly sensitive to polar bonds, making the symmetric and asymmetric stretches of the nitro groups prominent and easily identifiable. FT-Raman spectroscopy, conversely, is more sensitive to non-polar, symmetric vibrations and would be useful for observing the C=C stretching of the aromatic ring and the C-Br bond. renishaw.combruker.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined. The purity of a sample can also be assessed, as impurities would give rise to extraneous signals.

For this compound, the aromatic region of the ¹H NMR spectrum is of primary interest. Due to the asymmetry of the molecule, the three aromatic protons are chemically non-equivalent and would therefore produce three distinct signals. The powerful electron-withdrawing effects of the two nitro groups and the bromine atom would shift these signals significantly downfield compared to unsubstituted benzene (7.26 ppm).

A theoretical prediction of the ¹H and ¹³C NMR spectra is presented below.

Predicted ¹H NMR Spectrum

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-4 | ~8.0 - 8.2 | Doublet of doublets (dd) |

| H-5 | ~7.6 - 7.8 | Triplet (t) or Triplet of doublets (td) |

This table is a theoretical prediction. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum Due to molecular asymmetry, all six carbon atoms in the benzene ring are unique and would be expected to produce six distinct signals in the proton-decoupled ¹³C NMR spectrum. Carbons directly attached to the electron-withdrawing substituents (C-1, C-2, C-3) would be the most deshielded and appear furthest downfield.

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C1-Br | ~115 - 125 |

| C2-NO₂ | ~145 - 155 |

| C3-NO₂ | ~145 - 155 |

| C4 | ~125 - 135 |

| C5 | ~120 - 130 |

| C6 | ~130 - 140 |

This table is a theoretical prediction based on typical substituent effects. The carbon atoms attached to the nitro groups and bromine are expected to be significantly deshielded.

By providing detailed information on the electronic environment of each nucleus, NMR spectroscopy serves as a final confirmation of the molecular structure and is a sensitive method for assessing the purity of this compound.

Applications of 1 Bromo 2,3 Dinitrobenzene in Advanced Organic Synthesis

Role as a Key Electrophilic Building Block in Complex Molecule Synthesis

The primary role of 1-bromo-2,3-dinitrobenzene in organic synthesis is that of an electrophilic building block, particularly in nucleophilic aromatic substitution (SNAr) reactions. The two nitro groups strongly activate the benzene (B151609) ring towards attack by nucleophiles. This activation is a consequence of the electron-withdrawing nature of the nitro groups, which delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing the transition state and facilitating the substitution reaction. longdom.org

The bromine atom in this compound serves as a good leaving group in these SNAr reactions. Nucleophiles, such as amines, alkoxides, and thiolates, can readily displace the bromide ion to form a variety of substituted dinitrobenzene derivatives. The regiochemistry of the substitution is directed by the positions of the nitro groups, which activate the carbon atom attached to the bromine.

The utility of this compound as a building block is demonstrated in its reactions with various nucleophiles to introduce new functional groups and build more complex molecular scaffolds. For instance, its reaction with amines leads to the formation of N-substituted dinitroanilines, which are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Similarly, reaction with alkoxides yields dinitrophenyl ethers, and reaction with thiolates produces dinitrophenyl thioethers.

Precursor for the Synthesis of Dyes, Pigments, and Functional Materials

While direct applications of this compound in the synthesis of commercial dyes and pigments are not extensively documented, its derivatives, particularly the corresponding amino compounds, are key intermediates in the production of azo dyes. Azo dyes, which constitute the largest class of synthetic colorants, are typically synthesized through the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. encyclopedia.pubresearchgate.netnih.gov

The synthesis of azo dyes from this compound would first require the reduction of one or both nitro groups to amino groups. The resulting bromo-diaminobenzene or bromo-nitroaniline could then be diazotized and coupled to a suitable aromatic compound to generate a wide range of colors. The specific shade of the dye would depend on the final molecular structure, including the nature of the coupling partner and any other substituents on the aromatic rings. sapub.org

Beyond traditional dyes, dinitrobenzene derivatives are precursors to functional materials with applications in electronics and materials science. The electron-deficient nature of the dinitroaromatic ring can be exploited to create materials with specific optical and electronic properties. google.com For example, polymers incorporating dinitrobenzene units can exhibit interesting charge-transport properties, making them potentially useful in organic electronics.

Utilization in the Construction of Nitrogen-Containing Heterocycles

The functional groups present in this compound make it a potential precursor for the synthesis of various nitrogen-containing heterocyclic compounds. This typically involves the chemical modification of the nitro groups, often through reduction, followed by cyclization reactions.

Synthesis of Pyrrolo[3,2-g]indoles and Indolocarbazole Analogs

The direct synthesis of Pyrrolo[3,2-g]indoles and Indolocarbazole analogs from this compound is not a well-established route in the chemical literature. The construction of these complex heterocyclic systems generally proceeds through different synthetic strategies. mdpi.comelucidare.co.uk

However, one of the classical methods for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. nih.govtaylorandfrancis.comwikipedia.org In principle, 1-bromo-2,3-dinitrophenylhydrazine could be a potential starting material for the synthesis of highly substituted and functionalized indole derivatives. The preparation of this hydrazine derivative from this compound would be a necessary prerequisite. Subsequent Fischer indole synthesis could then lead to the formation of a dinitro-bromo-indole core, which could potentially be further elaborated to form more complex fused systems.

Derivatization to Benzopyrazines, Quinoxalines, and Related Systems

This compound is a viable precursor for the synthesis of benzopyrazines, more commonly known as quinoxalines. The most common and straightforward method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound. longdom.orgencyclopedia.pubnih.gov

To utilize this compound for this purpose, it must first be converted to the corresponding 3-bromo-1,2-diaminobenzene. This transformation is achieved through the reduction of both nitro groups to amino groups. Various reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method. google.com The selective reduction of nitro groups in polynitroaromatic compounds can sometimes be challenging, but conditions can often be optimized to achieve the desired diamine. stackexchange.com

Once the 3-bromo-1,2-diaminobenzene is obtained, it can be reacted with a variety of 1,2-dicarbonyl compounds, such as glyoxal or benzil, to yield the corresponding bromo-substituted quinoxaline. This quinoxaline derivative can then be further functionalized, for example, through cross-coupling reactions involving the bromine substituent, to generate a diverse range of complex heterocyclic structures.

Model Compound for the Study of Aromatic Reaction Mechanisms

Halogenated dinitroaromatic compounds, such as this compound, have historically served as important model compounds for the study of nucleophilic aromatic substitution (SNAr) reaction mechanisms. The presence of the strongly electron-withdrawing nitro groups significantly accelerates the rate of nucleophilic attack, making the reaction kinetics easier to measure and study.

The SNAr reaction proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial to the facility of the reaction, and the nitro groups play a key role in delocalizing the negative charge. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

By studying the kinetics of the reaction of this compound with various nucleophiles under different conditions (e.g., varying the solvent, temperature, and nucleophile concentration), researchers can gain valuable insights into the factors that influence the rate and mechanism of SNAr reactions. This includes understanding the role of the leaving group, the effect of the position of the activating groups, and the nature of the nucleophile.

Below is an interactive data table summarizing the applications of this compound:

| Application Category | Specific Role/Use | Key Intermediates/Products |

| Advanced Organic Synthesis | Electrophilic building block in SNAr reactions | N-substituted dinitroanilines, dinitrophenyl ethers, dinitrophenyl thioethers |

| Dyes and Pigments | Precursor to azo dyes (after reduction) | Bromo-diaminobenzene, bromo-nitroaniline |

| Functional Materials | Precursor to materials with specific electronic/optical properties | Polymers containing dinitroaromatic units |

| Nitrogen-Containing Heterocycles | Potential precursor to indoles via Fischer synthesis | 1-Bromo-2,3-dinitrophenylhydrazine |

| Precursor to quinoxalines | 3-Bromo-1,2-diaminobenzene | |

| Reaction Mechanism Studies | Model compound for studying SNAr mechanisms | Meisenheimer complexes |

Supramolecular Chemistry and Non Covalent Interactions of Dinitrobenzene Derivatives

Design and Synthesis of Supramolecular Assemblies Incorporating Dinitrobenzene Moieties

The design of supramolecular assemblies relies on the predictable nature of non-covalent interactions to guide molecules into specific arrangements. Dinitrobenzene moieties are valuable building blocks in this field due to their electronic properties and defined geometry. The electron-deficient aromatic ring, a consequence of the two nitro groups, can participate in π-stacking interactions with electron-rich aromatic systems.

While specific research on the design and synthesis of supramolecular assemblies incorporating 1-Bromo-2,3-dinitrobenzene is not extensively documented, the principles can be inferred from related dinitrobenzene derivatives. The synthesis of such assemblies often involves co-crystallization of the dinitrobenzene component with a complementary molecule capable of forming specific non-covalent bonds. For instance, the introduction of a bromine atom allows for the potential of halogen bonding to direct the assembly, in addition to the hydrogen bonding capabilities of the nitro groups.

The general approach to synthesizing these assemblies involves dissolving the dinitrobenzene derivative and a carefully chosen partner molecule in a suitable solvent and allowing the solution to slowly evaporate, leading to the formation of co-crystals. The choice of the partner molecule is crucial and is guided by the desired non-covalent interactions. For example, a partner with strong hydrogen bond donors would be selected to interact with the nitro groups' oxygen atoms.

| Interaction Type | Functional Groups Involved | Role in Supramolecular Assembly |

| Hydrogen Bonding | Nitro groups (acceptor), C-H groups (donor) | Formation of chains and networks |

| Halogen Bonding | Bromine atom (donor), Lewis bases (acceptor) | Directional control of crystal packing |

| π-π Stacking | Electron-deficient dinitrobenzene ring, electron-rich aromatic rings | Formation of columnar structures |

Investigation of Hydrogen Bonding Interactions in Dinitrobenzene Systems

Hydrogen bonding is a fundamental non-covalent interaction that plays a pivotal role in the crystal engineering of nitroaromatic compounds. In dinitrobenzene systems, the oxygen atoms of the nitro groups act as hydrogen bond acceptors. While this compound lacks strong conventional hydrogen bond donors, it can participate in weaker C-H···O hydrogen bonds. The aromatic C-H groups can interact with the nitro-group oxygen atoms of neighboring molecules, leading to the formation of extended networks in the solid state.

The presence of the bulky bromine atom and the specific ortho- and meta-positioning of the nitro groups in this compound would be expected to influence the steric accessibility of the C-H and NO2 groups, thereby affecting the specific hydrogen bonding patterns that can form. Detailed crystallographic analysis of this compound would be necessary to fully elucidate its hydrogen bonding network.

| Hydrogen Bond | Donor | Acceptor | Significance |

| C-H···O | Aromatic C-H | Nitro group oxygen | Key interaction in the absence of strong donors, influences crystal packing. |

Exploration of Halogen Bonding in Crystal Engineering

Halogen bonding is a highly directional non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. This interaction has emerged as a powerful tool in crystal engineering for the rational design of solid-state architectures. The bromine atom in this compound, activated by the electron-withdrawing nitro groups, is expected to be a potent halogen bond donor.

The strength of the halogen bond generally follows the trend I > Br > Cl > F. iucr.org The electron-withdrawing nature of the nitro groups in this compound would further enhance the positive character of the σ-hole on the bromine atom, making it a more effective halogen bond donor. In the solid state, this bromine atom could form halogen bonds with various Lewis bases, such as the nitrogen or oxygen atoms of neighboring molecules or co-formers.

For example, a study on a 1:1 cocrystal of 1-bromo-3,5-dinitrobenzene (B94040) and N,N-dimethylpyridin-4-amine revealed a distinct C—Br···N halogen bond. iucr.org This demonstrates the capability of a bromo-dinitrobenzene derivative to form strong and directional halogen bonds. Furthermore, research on trihalogenated nitrobenzenes has highlighted the presence of polarized Brδ+⋯Brδ− intermolecular halogen bonds, which direct the crystal packing. orgsyn.orgyoutube.comyoutube.com These examples from closely related molecules strongly suggest that halogen bonding would be a dominant interaction in the crystal structure of this compound, providing a reliable method for controlling its supramolecular assembly.

| Halogen Bond Parameters in a Related System (1-bromo-3,5-dinitrobenzene cocrystal) | Value | Reference |

| Br···N interaction surface area contribution | 3.4% | iucr.org |

| Reciprocal N···Br interaction surface area | 4.5% | iucr.org |

| C—Br···N angle | ~175.38° | iucr.org |

Dinitrobenzene Derivatives in Host-Guest Chemistry and Encapsulation Studies

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. The interior of the host provides a unique environment that can alter the properties and reactivity of the encapsulated guest. While there is a lack of specific studies on the use of this compound in host-guest chemistry, the general features of dinitrobenzene derivatives make them potentially useful components in the construction of host molecules.

The synthesis of such host molecules can be complex, often involving multi-step procedures to create the desired macrocyclic framework. Once synthesized, their ability to encapsulate guests is typically studied using techniques such as NMR spectroscopy, which can detect the changes in the chemical environment of the guest upon encapsulation. The principles of supramolecular capsule formation are well-established, with various systems demonstrating the ability to encapsulate guests and even protect them from the external environment. nih.gov The design of these capsules often relies on hydrogen bonding or metal-coordination to hold the host structure together. mdpi.com

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 1-Bromo-2,3-dinitrobenzene

The current academic knowledge of this compound is primarily limited to its basic chemical identity. It is recognized as a distinct isomer of dinitrobromobenzene, but extensive studies on its reactivity, properties, and applications are not widely published.

The core of its predicted chemical behavior stems from the foundational principles of aromatic chemistry. The benzene (B151609) ring is highly deactivated due to the strong electron-withdrawing nature of the two nitro groups. This deactivation, coupled with the presence of a good leaving group (bromine), makes the compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The nitro groups, particularly the one positioned ortho to the bromine atom, are expected to stabilize the intermediate Meisenheimer complex formed during a nucleophilic attack, thereby facilitating the substitution.

| Property | Value |

| Molecular Formula | C₆H₃BrN₂O₄ stenutz.eu |

| Molecular Weight | 247.00 g/mol stenutz.eu |

| Boiling Point | 320 °C stenutz.eu |

| InChIKey | GEBJYRDABZFWLG-UHFFFAOYSA-N stenutz.eu |

| Canonical SMILES | C1=CC(=C(C=C1N+[O-])Br)N+[O-] stenutz.eu |

Emerging Research Avenues and Untapped Synthetic Potential

The synthetic utility of dinitrobromobenzene isomers is well-established, providing a roadmap for the potential applications of the 2,3-dinitro variant. For instance, 1-bromo-2,4-dinitrobenzene (B145926) is a key precursor for synthesizing various heterocyclic compounds, including benzimidazole derivatives that exhibit significant antifungal activity. Similarly, 1-bromo-3,5-dinitrobenzene (B94040) serves as a versatile intermediate in the production of agrochemicals, pharmaceuticals, and dyes nbinno.comnbinno.comchemicalbook.com.

The untapped potential of this compound lies in its unique arrangement of substituents. This specific ortho/meta positioning of the nitro groups relative to the bromine atom could lead to: